molecular formula C9H17Cl2N3 B1406760 N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride CAS No. 2202948-60-3

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

Cat. No.: B1406760
CAS No.: 2202948-60-3
M. Wt: 238.15 g/mol
InChI Key: YVRMIPHWKHFCLX-UHFFFAOYSA-N
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Description

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound may interact with tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), both of which are involved in inflammatory processes . These interactions suggest that the compound could have potential anti-inflammatory and anticancer properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in inflammatory and cancer-related pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound can inhibit enzymes such as COX-2 by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in inflammation and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and anticancer properties without causing significant toxicity . At high doses, it may cause toxic or adverse effects, such as liver and kidney damage . Threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, indazole derivatives may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, indazole derivatives may be transported across cell membranes by specific transporters, leading to their accumulation in target tissues . This localization can enhance the compound’s therapeutic effects while reducing its off-target toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, indazole derivatives may localize to the nucleus, where they can modulate gene expression by interacting with transcription factors . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-2H-indazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but they often involve nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
  • 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole

Uniqueness

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is unique due to its specific ethylamine substitution, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-2-10-8-4-3-5-9-7(8)6-11-12-9;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRMIPHWKHFCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCC2=C1C=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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